

An In-depth Technical Guide to the Preclinical Pharmacology of Utidelone

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Compound of Interest

Compound Name: Isofludelone

Cat. No.: B548475

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Disclaimer: Information regarding a compound specifically named "**Isofludelone**" is not available in the public domain. This guide focuses on the preclinical pharmacology of Utidelone (UTD1), a novel, genetically engineered epothilone analog with a similar sounding name and a well-documented profile as a microtubule-stabilizing anticancer agent. Utidelone is currently approved in China for metastatic breast cancer and is under investigation for various other solid tumors.^{[1][2]}

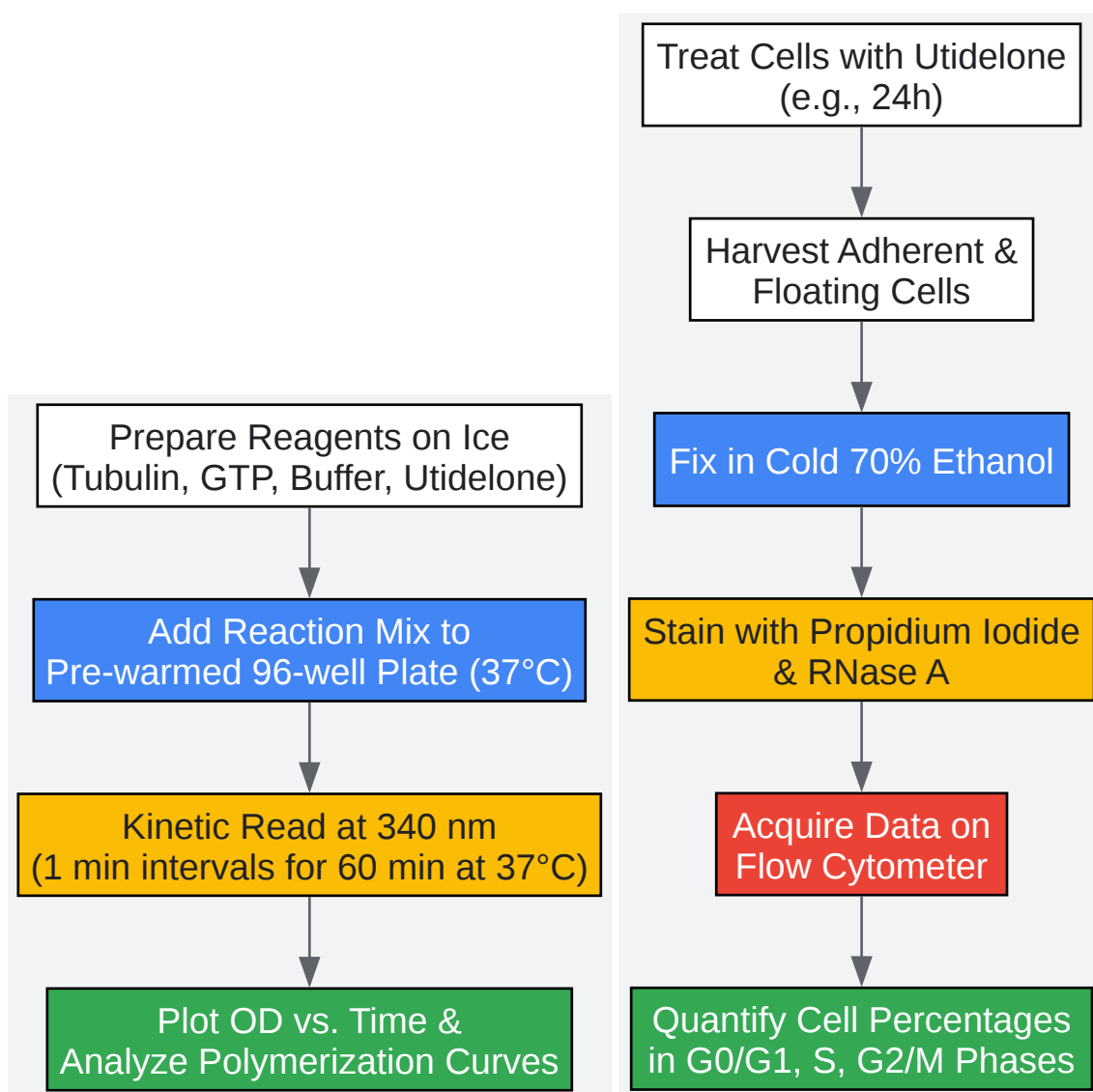
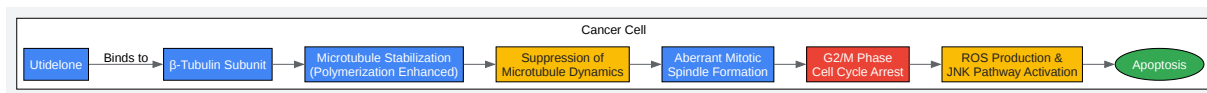
Introduction to Utidelone

Utidelone (UTD1) is a next-generation, genetically engineered analog of epothilone B, a class of microtubule-stabilizing agents.^{[3][4]} Developed through the genetic manipulation of the polyketide biosynthetic gene cluster, Utidelone exhibits a broad spectrum of potent antitumor activity against various cancer types, including those that have developed resistance to taxanes.^{[5][6]} Its key advantages include a favorable safety profile, efficacy against multidrug-resistant tumors, and the ability to cross the blood-brain barrier.^{[1][2][7]} An oral formulation (UTD2) is also in clinical development, offering the potential for improved patient convenience and compliance.^{[8][9]}

Mechanism of Action

The primary mechanism of action of Utidelone is the stabilization of microtubules, which are critical components of the cellular cytoskeleton involved in mitosis, cell structure, and intracellular transport.^[10]

- **Binding to β -Tubulin:** Utidelone binds to the β -tubulin subunit of microtubules, at or near the taxane-binding site.[\[10\]](#)[\[11\]](#)
- **Microtubule Stabilization:** This binding enhances the polymerization of tubulin dimers and stabilizes existing microtubules, protecting them from disassembly.[\[10\]](#)[\[11\]](#) This action disrupts the normal dynamic instability of microtubules, which is essential for their function.
- **Mitotic Arrest:** The suppression of microtubule dynamics leads to the formation of abnormal mitotic spindles, causing the cell cycle to arrest in the G2/M phase.[\[3\]](#)[\[10\]](#)
- **Induction of Apoptosis:** Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[\[3\]](#)[\[10\]](#) This process involves the cleavage of caspase-3 and poly ADP-ribose polymerase (PARP), a decrease in mitochondrial membrane potential, and the release of cytochrome c.[\[3\]](#)
- **ROS/JNK Pathway Involvement:** In colorectal cancer cells, Utidelone-induced apoptosis has been shown to be mediated by an increase in reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[\[3\]](#)



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